molecular formula C27H24N4O5 B4622009 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4622009
M. Wt: 484.5 g/mol
InChI Key: GWWKGVUZGARXQB-UHFFFAOYSA-N
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Description

The chemical compound "3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" represents a class of heterocyclic compounds that have been explored for various structural and functional analyses due to their potential applications in chemical and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions, including the condensation of amino pyridines with beta-diketones or the reaction of pyridine derivatives with various nucleophiles. For instance, derivatives similar to the compound might be synthesized through reactions involving unsymmetrical Schiff bases derived from diamino pyridines and subsequent reactions with aldehydes or ketones to form the core pyrido[2,3-d]pyrimidine structure (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by X-ray diffraction techniques, revealing the presence of hydrogen-bonded dimers and specific crystal packing patterns. These structures often exhibit distinct conformations and intermolecular interactions, such as N-H...O hydrogen bonds and pi-pi stacking interactions, which contribute to their stability and reactivity (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions are influenced by the substituents on the pyrimidine ring, which can alter the compound's reactivity and the types of products formed. The electronic and geometric structures of these compounds can be analyzed through spectroscopic and computational methods, providing insights into their reactivity and chemical properties (Ashraf et al., 2019).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis and Biological Activity : A study reported the synthesis and in vitro biological activity of related heterocyclic compounds. These compounds showed varying degrees of inhibitory activity against specific bacterial strains and leukemia cells, indicating potential for antimicrobial and anticancer applications (Bobek, Kuhar, & Bloch, 1979).

  • Conjugated Polyelectrolytes as Electron Transport Layers : Another study focused on the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This research highlights the potential of such compounds in improving the efficiency of solar cells (Hu et al., 2015).

Structural and Spectral Characterization

  • Heterocycle Derivatives Synthesis and Exploration : Research on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives explored their structures through spectral techniques and computational methods. This work demonstrates the importance of such compounds in material science and pharmaceutical research (Ashraf et al., 2019).

Antiviral and Antiretroviral Activity

  • Antiviral Activity of Pyrimidine Derivatives : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, showed poor to significant inhibitory activity against DNA and retroviruses. This suggests that compounds with related structures could have potential antiviral applications (Hocková et al., 2003).

Crystal Structure Analysis

  • Crystal and Molecular Structure : The synthesis and crystal structure analysis of related compounds, such as unsymmetrical Schiff bases derived from 3,4-diaminopyridine, offer insights into the chemical behavior and potential applications of similar molecules in molecular engineering and design (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

properties

IUPAC Name

3-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5/c1-4-35-22-13-12-18(15-23(22)34-3)25-29-21(17(2)36-25)16-30-26(32)20-11-8-14-28-24(20)31(27(30)33)19-9-6-5-7-10-19/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWKGVUZGARXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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